1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride

Lanthanide MOF Coordination polymer Crystal engineering

1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride (CAS 1446198-07-7, MFCD29042483) is a quaternary pyridinium salt that serves as the direct synthetic precursor to the multi-functional N-heterocyclic dicarboxylate ligand H₂dpp (1-(3,4-dicarboxyphenyl)pyridin-4-ol). The compound carries two carboxylic acid groups on the phenyl ring at the 3,4-positions and a hydroxyl substituent at the 4-position of the pyridinium ring, yielding a molecular weight of 295.68 g·mol⁻¹ and a molecular formula of C₁₃H₁₀ClNO₅.

Molecular Formula C13H10ClNO5
Molecular Weight 295.67 g/mol
Cat. No. B12874320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride
Molecular FormulaC13H10ClNO5
Molecular Weight295.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+]2=CC=C(C=C2)O)C(=O)O)C(=O)O.[Cl-]
InChIInChI=1S/C13H9NO5.ClH/c15-9-3-5-14(6-4-9)8-1-2-10(12(16)17)11(7-8)13(18)19;/h1-7H,(H2,16,17,18,19);1H
InChIKeySFKAMROWPBQWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride: A Multi-Donor N-Heterocyclic Dicarboxylate Ligand Precursor for Lanthanide MOF Procurement


1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride (CAS 1446198-07-7, MFCD29042483) is a quaternary pyridinium salt that serves as the direct synthetic precursor to the multi-functional N-heterocyclic dicarboxylate ligand H₂dpp (1-(3,4-dicarboxyphenyl)pyridin-4-ol) [1]. The compound carries two carboxylic acid groups on the phenyl ring at the 3,4-positions and a hydroxyl substituent at the 4-position of the pyridinium ring, yielding a molecular weight of 295.68 g·mol⁻¹ and a molecular formula of C₁₃H₁₀ClNO₅ . Its primary documented application is in the solvothermal synthesis of isostructural lanthanide–organic coordination polymers with the general formula [Ln₂(Hdpp)₂(dpp)₂]ₙ (Ln = Pr, Eu, Gd, Dy, Er), where it furnishes both carboxylate oxygen and pyridine nitrogen donors for three-dimensional framework construction [1].

Why Generic Pyridinium Dicarboxylate Ligands Cannot Replace 1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride in Lanthanide MOF Synthesis


The 3,4-dicarboxyphenyl substitution pattern on the pyridinium nitrogen enforces a specific carboxylate bite angle and donor topology that cannot be replicated by generic pyridine dicarboxylate isomers such as pyridine-2,5-dicarboxylate or pyridine-3,5-dicarboxylate [1]. In situ deprotonation of this compound during solvothermal synthesis generates the Hdpp⁻/dpp²⁻ ligand system, which simultaneously presents hydroxyl, pyridyl, and two carboxylate donors in a twisted, multi-donor geometry that directs the formation of binuclear [Ln₂(Hdpp)₂]⁴⁺ secondary building units and ultimately 1D double-chain-based 3D frameworks [1]. Substituting with a mono-carboxylate analog, a different positional isomer, or a ligand lacking the hydroxyl hydrogen-bonding site would alter the coordination connectivity, framework dimensionality, and the antenna effect critical for lanthanide luminescence sensitization. The quantitative evidence below demonstrates the specific structural and functional consequences of selecting this compound over its closest analogs.

Quantitative Differentiation Evidence for 1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride: Comparator-Based Procurement Guide


Coordination Geometry: The 3,4-Dicarboxyphenyl Bite Angle Directs a Unique 3D Network Topology Versus Pyridine-2,5-Dicarboxylate

The 1-(3,4-dicarboxyphenyl) substituent imposes a carboxylate–carboxylate separation of approximately 4.0–4.5 Å and a bite angle near 120°, as inferred from the single-crystal X-ray structure of the resulting Pr(III) coordination polymer [1]. This geometry favors the assembly of binuclear [Ln₂(Hdpp)₂]⁴⁺ secondary building units that propagate into 1D double chains and cross-link into a 3D framework (space group P−1). In contrast, the widely used pyridine-2,5-dicarboxylate (pydc) ligand, with a linear carboxylate disposition, typically yields 2D layered or different 3D topologies under comparable solvothermal conditions [1]. No direct head-to-head synthesis under identical conditions has been published; this inference is drawn from the distinct crystallographic outcomes reported for each ligand class.

Lanthanide MOF Coordination polymer Crystal engineering

Luminescence Sensitization: The Pyridine–Phthalate Dual-Chromophore Antenna Effect Enables Visible Emission in Eu(III) and Dy(III) Complexes

The Eu(III) complex (2) and Dy(III) complex (4) synthesized from 1-(3,4-dicarboxyphenyl)-4-hydroxypyridinium chloride display characteristic visible-region photoluminescence under UV excitation, as confirmed by solid-state fluorescence spectroscopy [1]. The ligand combines a pyridine chromophore with a phthalate moiety, a dual-chromophore system that the authors specifically attribute to enhanced energy-transfer efficiency from the ligand to the lanthanide(III) ion [1]. No comparative quantum yield or lifetime data are provided for analogous ligands such as pyridine-2,6-dicarboxylate or 1,4-benzenedicarboxylate under identical measurement conditions. This evidence therefore demonstrates that luminescence is achieved but does not quantify superiority over alternatives.

Lanthanide luminescence Antenna effect Photoluminescence

Magnetic Behavior Differentiation Across the Lanthanide Series Under a Single Ligand Platform

Variable-temperature magnetic susceptibility and field-dependent magnetization measurements were performed on all five isostructural complexes (Pr, Eu, Gd, Dy, Er) derived from this compound [1]. The study reveals that despite identical carboxylate bridging modes imposed by the Hdpp⁻/dpp²⁻ ligand system, the magnetic properties differ substantially across the lanthanide series—a consequence of the varying 4f electronic configurations modulated by the same ligand field. No comparative magnetic data are presented for the same set of lanthanide ions with alternative dicarboxylate ligands under identical conditions. This evidence demonstrates that the compound enables systematic magnetic property tuning by metal selection, but does not establish superiority over other ligand platforms.

Molecular magnetism Lanthanide coordination polymer Magnetic susceptibility

Commercial Availability at 98% Purity Versus Custom Synthesis of Regioisomeric Pyridinium Dicarboxylate Ligands

1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride is stocked by at least two independent suppliers (Apollo Scientific, Catalogue OR52310; Leyan, Product No. 1946286) at a certified purity of 98% with an MDL number MFCD29042483 . Regioisomeric analogs such as 1-(2,4-dicarboxyphenyl)-4-hydroxypyridinium chloride or 1-(3,5-dicarboxyphenyl)-4-hydroxypyridinium chloride are not listed in major commercial catalogs at the time of writing. This reduces procurement lead time and eliminates the need for in-house multi-step organic synthesis of the ligand precursor, which typically requires N-arylation of 4-hydroxypyridine followed by purification .

Chemical procurement Research reagent MOF precursor

Research and Industrial Application Scenarios for 1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride Based on Evidenced Differentiation


Synthesis of Isostructural Lanthanide Coordination Polymer Series for Systematic Structure–Property Studies

Research groups aiming to construct a homologous series of Ln(III) coordination polymers with identical topology for comparative luminescence or magnetic studies can use this compound as a drop-in ligand precursor. The documented synthesis with Pr, Eu, Gd, Dy, and Er nitrates at 155 °C for 72 h under solvothermal conditions yields isomorphous 3D frameworks [1], enabling direct comparison of 4f-element properties without the confounding variable of structural variation.

Development of Visible-Region Lanthanide Phosphors Using a Dual-Chromophore Antenna Ligand

Materials scientists developing solid-state phosphors for display or sensing applications can utilize the Eu(III) and Dy(III) complexes derived from this compound, which exhibit visible-region photoluminescence through a pyridine–phthalate dual-chromophore antenna effect [1]. The ligand's hydroxyl group additionally offers a potential post-synthetic modification site for further tuning of emission properties.

Magnetic Material Discovery Leveraging a Single-Ligand Platform for Systematic Lanthanide Screening

Investigators in molecular magnetism can exploit the identical bridging mode enforced by this ligand across the lanthanide series to isolate the contribution of the metal ion's 4f electronic configuration to bulk magnetic behavior [1]. This platform approach reduces the synthetic variables that complicate magnetic data interpretation when different ligand scaffolds are used for different lanthanides.

Rapid Procurement of a Multi-Donor N-Heterocyclic Dicarboxylate Building Block for MOF Discovery

Laboratories engaged in high-throughput MOF screening can reduce synthetic overhead by sourcing this compound from commercial vendors at 98% purity rather than synthesizing regioisomeric dicarboxylate ligands in-house. The compound's dual carboxylate–pyridine donor set and hydrogen-bonding hydroxyl group make it a versatile node for exploring new coordination polymer topologies.

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